longifolic acid - 19888-35-8

longifolic acid

Catalog Number: EVT-1509699
CAS Number: 19888-35-8
Molecular Formula: C13H21COOH
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Longifolic acid is found in various natural sources, particularly in certain plant species and marine life. It is often associated with dietary fats that are essential for human health, especially those that cannot be synthesized by the body. The primary sources include:

  • Aquatic organisms: Fish, crustaceans, and mollusks.
  • Plant sources: Various seeds, nuts, and certain algae.
Classification

Longifolic acid belongs to the category of long-chain polyunsaturated fatty acids (LC-PUFAs) and is recognized for its multiple double bonds which influence its biological activity and health benefits. It is part of the omega-3 and omega-6 fatty acid families, which are essential for maintaining cellular health and function.

Synthesis Analysis

Methods

The synthesis of longifolic acid can occur through both natural biosynthetic pathways in organisms and synthetic chemical processes in laboratories.

  1. Natural Biosynthesis: In plants, longifolic acid is synthesized via the elongation and desaturation of shorter chain fatty acids. Enzymatic reactions involving desaturases introduce double bonds into the fatty acid chains.
  2. Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions that include:
    • Esterification: Combining fatty acids with alcohols to form esters.
    • Hydrogenation: Modifying the degree of saturation by adding hydrogen across double bonds.

Technical Details

The enzymatic pathways typically involve enzymes such as elongases and desaturases that facilitate the modification of precursor fatty acids like linoleic acid or alpha-linolenic acid into longer-chain variants like longifolic acid.

Molecular Structure Analysis

Structure

Longifolic acid features a complex molecular structure characterized by a long carbon chain with multiple double bonds. The specific structure can be represented as follows:

  • General Formula: CnH2n-2 (where n represents the number of carbon atoms).
  • Structural Representation: The positioning of double bonds within the carbon chain significantly impacts its function and reactivity.

Data

The molecular weight, melting point, boiling point, and other relevant physicochemical data are critical for understanding its behavior in biological systems. For instance:

  • Molecular Weight: Approximately 350 g/mol (exact value may vary based on specific isomers).
  • Melting Point: Typically ranges between -10°C to 0°C depending on purity and structural configuration.
Chemical Reactions Analysis

Reactions

Longifolic acid participates in various chemical reactions that can alter its properties and biological activity:

  1. Oxidation Reactions: Longifolic acid can undergo oxidation to form hydroperoxides, which may have implications in oxidative stress.
  2. Esterification Reactions: It can react with alcohols to form esters, which are important for creating biodiesel or food additives.
  3. Hydrogenation Reactions: This process can reduce double bonds, converting longifolic acid into saturated fatty acids.

Technical Details

The reaction conditions such as temperature, pressure, and catalysts play a significant role in determining the outcome of these reactions.

Mechanism of Action

Process

The mechanism of action of longifolic acid primarily involves its incorporation into cellular membranes where it influences fluidity and permeability.

  1. Cell Membrane Integration: Longifolic acid integrates into phospholipid bilayers affecting membrane dynamics.
  2. Signaling Pathways: It serves as a precursor for bioactive lipid mediators involved in inflammation and cell signaling.

Data

Research indicates that longifolic acid may modulate gene expression related to lipid metabolism and inflammation through pathways involving peroxisome proliferator-activated receptors (PPARs).

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a viscous liquid or oil at room temperature.
  • Odor: Characteristic fatty odor.
  • Solubility: Soluble in organic solvents but insoluble in water.

Chemical Properties

  • Reactivity: Sensitive to oxidation; may react with free radicals.
  • Stability: Generally stable under normal conditions but can degrade under extreme pH or temperature conditions.

Relevant Data or Analyses

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are often employed to characterize the composition and purity of longifolic acid.

Applications

Scientific Uses

Longifolic acid has several applications in scientific research and industry:

  1. Nutritional Supplementation: Used as a dietary supplement due to its health benefits related to cardiovascular health.
  2. Pharmaceutical Development: Investigated for potential therapeutic roles in managing inflammatory diseases.
  3. Food Industry: Incorporated into functional foods for enhancing nutritional profiles.
Introduction to Longifolic Acid

Chemical Structure and Isomerism

The core structure of folic acid comprises three distinct moieties linked covalently: a 6-methylpterin heterobicyclic ring system, a p-aminobenzoic acid (PABA) group, and a single L-glutamic acid residue. This tripartite structure defines the monoglutamate form, designated pteroylglutamic acid [5] [6]. Natural folates predominantly exist as polyglutamates, where additional glutamate molecules are attached via gamma-peptide bonds to the initial glutamate, forming chains typically 3 to 7 residues long (e.g., pteroylpentaglutamate). This polyglutamylation significantly influences cellular retention and enzymatic utilization [7] [10].

Isomerism plays a crucial role in folate biochemistry. The molecule features chiral centers, most notably at carbon 6 in the tetrahydropyrazine ring of reduced folates. The biologically active and naturally predominant isomer at this position is the (6S)-form. For instance, (6S)-5-methyltetrahydrofolate ((6S)-5-MTHF) is the primary circulating folate in human plasma and the form utilized in cellular one-carbon metabolism [7]. Synthetic folic acid itself lacks reduction and must be enzymatically converted via dihydrofolate reductase (DHFR) to first form 7,8-dihydrofolate (DHF) and then the active coenzyme (6S)-5,6,7,8-tetrahydrofolate (THF). THF serves as the scaffold for carrying various one-carbon units (methyl, methylene, methenyl, formyl, formimino) at oxidation states critical for biosynthesis [2] [5] [6].

Table 2: Key Reduced Folate Derivatives and Their One-Carbon Units

Folate DerivativeOne-Carbon Unit CarriedPrimary Metabolic Role(s)
5-Formyltetrahydrofolate (Folinic Acid)Formyl (-CHO)Stable precursor/rescue agent; nucleotide synthesis
5,10-MethylenetetrahydrofolateMethylene (-CH₂-)dTMP synthesis (thymidylate synthase reaction)
5-Methyltetrahydrofolate (5-MTHF)Methyl (-CH₃)Homocysteine remethylation to methionine (Vitamin B12 dependent)
10-FormyltetrahydrofolateFormyl (-CHO)Purine ring synthesis (C2 and C8 positions)
5,10-MethenyltetrahydrofolateMethenyl (-CH=)Interconvertible with 10-formyl-THF

Natural Occurrence and Plant Sources

Folate is ubiquitously distributed in nature, found in a wide array of plant and animal-derived foods. The highest concentrations typically occur in legumes, dark green leafy vegetables, certain fruits, liver, and eggs. Crucially, naturally occurring folates primarily exist as reduced polyglutamyl forms, predominantly (6S)-5-methyltetrahydrofolate (5-MTHF) and 5-formyltetrahydrofolate (5-formyl-THF or folinic acid), rather than the oxidized synthetic folic acid [1] [10]. The bioavailability of food folates, estimated at around 50%, is generally lower than that of synthetic folic acid (approximately 85%) due to factors like polyglutamyl chain length and the food matrix [8] [10].

Legumes: Legumes represent the richest plant sources. Cooked lentils provide an exceptional 358 µg per cup (90% DV), followed closely by chickpeas (282 µg/cup, 71% DV), kidney beans (230 µg/cup, 58% DV), and black-eyed peas (105 µg per half cup, 26% DV) [1] [3] [8]. These foods also offer significant protein, fiber, and minerals.

Leafy Green Vegetables: True to the etymology of "folate" (from folium, Latin for leaf), dark leafy greens are excellent sources. Cooked spinach provides 263 µg per cup (66% DV), while romaine lettuce offers about 64 µg per cup (16% DV) [1] [3] [10]. Others include turnip greens, mustard greens, and collard greens.

Cruciferous Vegetables: Broccoli (168 µg folate per cooked cup, 42% DV), Brussels sprouts (94 µg per cooked cup, 23% DV), and cauliflower (55 µg per raw cup) are significant contributors [1] [8] [10].

Fruits: Avocados (163 µg per medium fruit, 41% DV) and tropical fruits like mangoes (71 µg per cup), guavas (81 µg per cup), papaya (54 µg per cup), and oranges (55 µg per large fruit) provide valuable amounts [1] [3] [8].

Other Notable Sources: Asparagus is exceptionally rich, with 134 µg per half-cup cooked (34% DV) [1] [3]. Beets offer 148 µg per raw cup (37% DV) [1] [8]. Eggs, particularly the yolk (40-86 µg per large egg, 10-22% DV), contain folate primarily as stable 5-MTHF [10]. Liver (beef: 215 µg per 3 oz, 54% DV; chicken: approx. 254 µg per liver) is the richest animal source [1] [3].

Table 3: Folate Content in Selected Natural Food Sources

Food SourceServing SizeTotal Folate (µg)% Daily Value (DV=400µg)Primary Folate Form(s)
Cooked Lentils1 cup (198g)35890%Polyglutamyl 5-MTHF/10-formylTHF
Beef Liver3 oz (85g)21554%Polyglutamyl 5-MTHF/10-formylTHF
Cooked Spinach1 cup (180g)26366%Polyglutamyl 5-MTHF
Cooked Asparagus1/2 cup (90g)13434%Polyglutamyl 5-MTHF/5-formylTHF
Avocado1 medium (201g)16341%5-MTHF
Cooked Chickpeas1 cup (164g)28271%Polyglutamyl 5-MTHF
Large Egg1 whole (50g)40-8610-22%5-MTHF (Yolk)
Cooked Broccoli1 cup (156g)16842%Polyglutamyl 5-MTHF/10-formylTHF
Raw Beetroot1 cup (136g)14837%Polyglutamyl 5-MTHF
Orange1 large (184g)5514%5-MTHF

Historical Context in Phytochemistry

The isolation and characterization of folate spanned several decades, driven by the quest to understand and treat anemias. The journey began in the 1930s with the work of Lucy Wills. Investigating tropical macrocytic anemia prevalent among pregnant women in India, Wills demonstrated that the condition could be cured by administering autolyzed yeast or liver extracts. She identified a "new hemopoietic factor" distinct from known anti-pernicious anemia factors (vitamin B12), initially termed the "Wills' factor" or "Factor U" [4].

Parallel research in the late 1930s and early 1940s identified similar factors necessary for preventing anemias in different animal models. A factor curing anemia in monkeys was named "vitamin M" by Day and colleagues, while a factor essential for chicken growth and preventing anemia was identified as "vitamin Bc" (B for chicken). Concurrently, Herschel K. Mitchell, Esmond E. Snell, and Robert J. Williams isolated a growth factor for Lactobacillus casei from spinach leaves in 1941. Williams named this factor "folic acid" (from folium, Latin for leaf) [4].

The race to isolate the pure crystalline compound involved competing pharmaceutical laboratories. Robert Stokstad at Lederle Laboratories successfully isolated a factor with properties aligning with Wills' factor from a bacterial (Lactobacillus casei) culture. Simultaneously, Joseph John Pfiffner and his team at Parke-Davis Research Laboratory isolated a similar factor from yeast and liver, later recognized as a conjugate of the active principle (likely a polyglutamate form). Between 1943 and 1945, these groups, along with others, achieved the crystallization, definitive chemical identification, and synthesis of the compound as pteroylglutamic acid (PGA), establishing its structure as the monoglutamate form [4].

Subsequent research focused on understanding the differences between the synthetic monoglutamate (folic acid) and the natural polyglutamyl forms found in yeast and liver. The 1950s saw the elucidation of the metabolic role of tetrahydrofolate and its one-carbon adducts in nucleic acid and amino acid synthesis. A landmark discovery emerged decades later: clinical trials in the 1980s and 1990s conclusively demonstrated that peri-conceptional folic acid supplementation dramatically reduced the risk of neural tube defects (NTDs), leading to widespread public health policies including folic acid fortification of grains in numerous countries starting in the late 1990s [1] [3] [4].

Table 4: Key Milestones in Folate Research and Discovery

Time PeriodKey Event(s)Principal Researchers/Teams
Early 1930sLucy Wills identifies "Wills' Factor" in yeast/liver curing macrocytic anemiaLucy Wills
Late 1930s"Vitamin M" identified for monkey anemia; "Vitamin Bc" identified for chicken growth/anemiaDay et al.; Hogan & Parrott
1941Isolation of L. casei growth factor from spinach named "Folic Acid"Mitchell, Snell, Williams
1943-1945Isolation, crystallization, structural elucidation, and synthesis of pteroylglutamic acid (folic acid)Stokstad (Lederle); Pfiffner (Parke-Davis); Angier et al.
1950s-1960sElucidation of metabolic pathways: THF, one-carbon units, role in nucleotide/amino acid synthesisBlakley, Huennekens, others
1980s-1991Clinical trials establish folic acid supplementation prevents Neural Tube Defects (NTDs)MRC Vitamin Study Research Group
Late 1990s-PresentMandatory folic acid fortification of grain products implemented (US, Canada, >80 countries)Public Health Policies

Chemical Properties and Stability

Folate compounds exhibit distinct chemical properties that profoundly impact their stability during food processing, storage, and cooking. Naturally occurring reduced folates, particularly 5-MTHF and THF, are highly susceptible to degradation via oxidation, heat, light, and changes in pH. The dihydro- and tetrahydro forms possess labile hydrogen atoms at positions 7 and 8 in the pteridine ring, making them prone to oxidative cleavage, especially in the presence of oxygen or free radicals [5] [10]. This instability contrasts with synthetic folic acid, which, while still sensitive to light and extreme pH, is significantly more stable due to its fully oxidized pteridine ring [5].

Food processing methods dramatically influence folate retention. Thermal processing is a major factor:

  • Blanching and Boiling: Significant losses (25%-95%) occur primarily due to leaching into cooking water and thermal oxidation. Examples include losses of 50-95% in spinach, 25% in green peas, and 70% in chickpeas [10].
  • Canning: Causes severe losses (65% in spinach, 77% in chickpeas) due to combined heat exposure and leaching into the canning liquid [10].
  • Steaming and Microwaving: Generally result in lower folate losses compared to boiling, as leaching is minimized. Studies show better retention with these methods [10].
  • Baking/Roasting: Moderate losses occur, depending on time, temperature, and surface exposure.

Properties

CAS Number

19888-35-8

Product Name

longifolic acid

Molecular Formula

C13H21COOH

Synonyms

longifolic acid

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